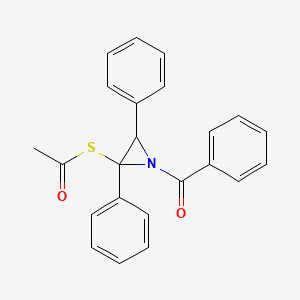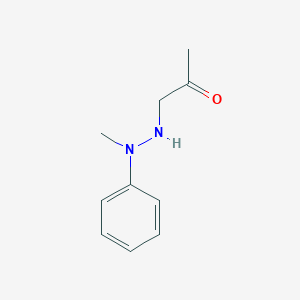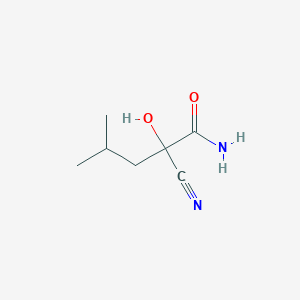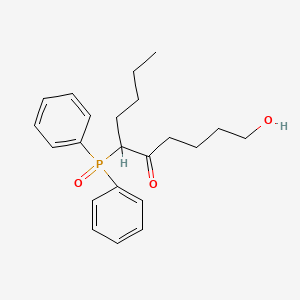
6-(Diphenylphosphoryl)-1-hydroxydecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Diphenylphosphoryl)-1-hydroxydecan-5-one is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a hydroxydecanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diphenylphosphoryl)-1-hydroxydecan-5-one typically involves the reaction of diphenylphosphoryl chloride with a suitable hydroxydecanone precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Diphenylphosphoryl)-1-hydroxydecan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(Diphenylphosphoryl)-1-hydroxydecan-5-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Diphenylphosphoryl)-1-hydroxydecan-5-one involves its interaction with molecular targets through its phosphoryl group. The compound can participate in phosphorylation reactions, transferring its phosphoryl group to other molecules. This process is facilitated by the presence of nucleophiles that attack the phosphorus atom, leading to the formation of new chemical bonds and the release of the diphenylphosphoryl group.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Known for its use in the Curtius rearrangement and peptide coupling reactions.
Diphenylphosphoryl chloride: Used as a reagent in the synthesis of various phosphorylated compounds.
Phosphine oxides: A class of compounds with similar phosphoryl groups, used in various chemical reactions.
Uniqueness
6-(Diphenylphosphoryl)-1-hydroxydecan-5-one is unique due to its specific structure, which combines a hydroxydecanone backbone with a diphenylphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89625-06-9 |
|---|---|
Molecular Formula |
C22H29O3P |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-diphenylphosphoryl-1-hydroxydecan-5-one |
InChI |
InChI=1S/C22H29O3P/c1-2-3-17-22(21(24)16-10-11-18-23)26(25,19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,22-23H,2-3,10-11,16-18H2,1H3 |
InChI Key |
IYVRRDYPRULNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CCCCO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)

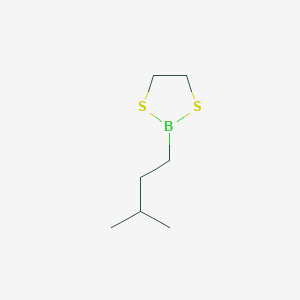

![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
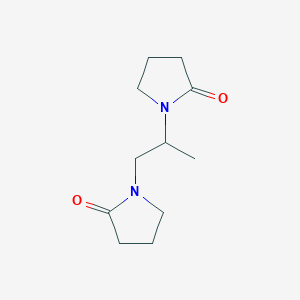



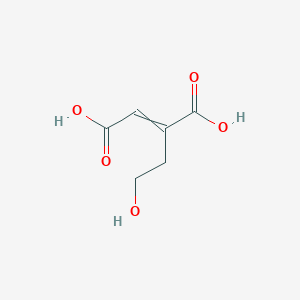
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
